5,6-Dihydro-5-fluorouracil chemical structure and properties
5,6-Dihydro-5-fluorouracil chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-5-fluorouracil (DHFU), a pyrimidone derivative, is the primary and rate-limiting catabolite of the widely used antineoplastic agent 5-fluorouracil (B62378) (5-FU). The enzymatic conversion of 5-FU to DHFU is catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme of critical importance in the pharmacology and toxicology of fluoropyrimidine-based chemotherapy.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic fate of 5,6-Dihydro-5-fluorouracil, tailored for professionals in research and drug development.
Chemical Structure and Identification
5,6-Dihydro-5-fluorouracil is structurally characterized by a hydrogenated pyrimidine (B1678525) ring with a fluorine atom at the 5th position. This modification from its parent compound, 5-fluorouracil, significantly alters its biological activity.
| Identifier | Value |
| IUPAC Name | 5-fluoro-1,3-diazinane-2,4-dione |
| Molecular Formula | C₄H₅FN₂O₂ |
| CAS Number | 696-06-0 |
| SMILES | C1C(C(=O)NC(=O)N1)F |
| InChI Key | RAIRJKWTBBDDAR-UHFFFAOYSA-N |
| Synonyms | 5-Fluorodihydrouracil, DHFU, 5-FUH₂, 5-Fluorodihydropyrimidine-2,4-dione |
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of 5,6-Dihydro-5-fluorouracil is presented below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Weight | 132.09 g/mol | [3] |
| Melting Point | Decomposes at 260 °C | [4] |
| logP | -1.2 | [5] |
| Water Solubility | 48.9 mg/mL | [5] |
| Solubility in Organic Solvents | DMSO: 43 mg/mL, DMF: 60 mg/mL, Ethanol (B145695): 0.8 mg/mL, PBS (pH 7.2): 8 mg/mL | [6] |
| pKa (Strongest Acidic) | 10.66 | [5] |
| Polar Surface Area | 58.2 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Experimental Protocols
Synthesis of 5,6-Dihydro-5-fluorouracil
Two primary methods for the chemical synthesis of 5,6-Dihydro-5-fluorouracil are detailed below.
1. Hydrogenation of 5-Fluorouracil [7]
This method involves the direct reduction of the C=C double bond in 5-fluorouracil.
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Materials: 5-Fluorouracil, Methanol (B129727), 10 wt % Palladium on Carbon (Pd/C), Celite.
-
Procedure:
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Dissolve 5-Fluorouracil (e.g., 790 mg, 6.1 mmol) in methanol (100 mL) with vigorous stirring for 1 hour.
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Add 10 wt % Pd/C (e.g., 646 mg, 0.61 mmol) to the solution.
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Stir the mixture under a hydrogen atmosphere at room temperature for 36 hours.
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Dilute the reaction mixture with methanol and filter through Celite to remove the catalyst.
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Concentrate the filtrate.
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Recrystallize the product from water to yield a white solid. Note: This method may result in a mixture of 5,6-dihydro-5-fluorouracil and 5,6-dihydrouracil due to hydrogenolysis of the C-F bond.
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2. Facile Racemic Synthesis using p-Methoxybenzyl Protecting Groups [7]
This improved synthesis offers a more practical route to obtaining 5,6-Dihydro-5-fluorouracil.
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Materials: 5-Fluorouracil, p-methoxybenzyl chloride, potassium carbonate, DMF, L-Selectride, THF, ceric ammonium (B1175870) nitrate (B79036), acetonitrile, water, chloroform, ethyl acetate (B1210297).
-
Procedure:
-
Protection: Protect the amide nitrogens of 5-FU with p-methoxybenzyl (PMB) groups by reacting with PMB-Cl in the presence of a base like K₂CO₃ in DMF.
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Reduction: Reduce the PMB-protected 5-FU using a 1 M solution of L-Selectride in THF.
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Deprotection: Dissolve the resulting 1,3-Bis-(4-methoxybenzyl)-5,6-dihydro-5-fluorouracil in acetonitrile. Add ceric ammonium nitrate and water and stir for 3 hours at room temperature.
-
Work-up: Evaporate the solvent. Redissolve the solid in water and wash with chloroform.
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Extraction: Continuously extract the aqueous layer with ethyl acetate for 36 hours.
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Purification: Evaporate the ethyl acetate and recrystallize the product from ethanol to yield a white solid.
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Analysis of 5,6-Dihydro-5-fluorouracil in Biological Samples
A validated HPLC-UV method for the simultaneous determination of 5-fluorouracil and 5,6-Dihydro-5-fluorouracil in plasma is described below.[8]
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Instrumentation: HPLC system with a UV diode array detector.
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Chromatographic Conditions:
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Column: Atlantis dC18, 4.6 x 250 mm, 5 µm.
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Mobile Phase: Isocratic elution.
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Detection Wavelength: 205 nm for DHFU.
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Internal Standard: Chlorouracil.
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-
Sample Preparation:
-
Use small volume plasma samples.
-
Perform a simple extraction procedure.
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-
Validation Parameters:
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Limit of Quantification: 0.075 µg/mL for DHFU.
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Linearity Range: 0.075 to 3.84 µg/mL for DHFU.
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The method is accurate, precise, and stable.
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Metabolic Pathway and Biological Significance
5,6-Dihydro-5-fluorouracil is the initial and inactive metabolite of 5-fluorouracil. The catabolism of 5-FU is a critical determinant of its therapeutic efficacy and toxicity.
Role of Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of an administered dose to DHFU.[1][2] The activity of DPD exhibits significant inter-individual variability, which can lead to unpredictable 5-FU pharmacokinetics and severe toxicity in patients with DPD deficiency.[9][10]
Further Catabolism
Following its formation, 5,6-Dihydro-5-fluorouracil is further metabolized by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (FUPA). Subsequently, β-ureidopropionase converts FUPA to the final catabolite, α-fluoro-β-alanine (FBAL).[11][12]
Caption: Catabolic pathway of 5-fluorouracil.
Experimental Workflow: Analysis of DHFU in Plasma
The following diagram illustrates a typical workflow for the quantification of 5,6-Dihydro-5-fluorouracil in plasma samples using HPLC.
Caption: HPLC workflow for DHFU analysis.
Conclusion
5,6-Dihydro-5-fluorouracil is a key metabolite in the pharmacology of 5-fluorouracil. A thorough understanding of its chemical properties, synthesis, and metabolic pathways is crucial for optimizing fluoropyrimidine chemotherapy and mitigating its associated toxicities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and clinicians working in the field of cancer drug development and personalized medicine.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 5,6-Dihydro-5-fluorouracil | C4H5FN2O2 | CID 121997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5,6-dihydro-5-Fluorouracil | TargetMol [targetmol.com]
- 7. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 10. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
